1-(4-chlorobenzyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-chlorobenzyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions. Common starting materials include 4-chlorobenzyl chloride, pyridine, and piperazine. The synthesis may involve:
Nucleophilic substitution: reactions to introduce the 4-chlorobenzyl group.
Cyclization: reactions to form the pyrazolo[3,4-d]pyrimidine core.
Coupling reactions: to attach the pyridin-2-yl group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:
Catalysts: to accelerate reactions.
Solvents: to dissolve reactants and control reaction rates.
Temperature and pressure control: to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents.
Reduction: Conversion to more reduced forms using reducing agents.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dechlorinated products.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the development of new materials and chemicals.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorobenzyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine: is similar to other pyrazolo[3,4-d]pyrimidines, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.
For precise and detailed information, consulting scientific literature and specialized databases is recommended.
Biological Activity
1-(4-chlorobenzyl)-4-[4-(pyridin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which is recognized for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and other disease areas.
Chemical Structure
The compound's structure can be represented as follows:
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor growth and cell proliferation.
- Receptor Modulation : It can bind to various receptors, modulating their activity and influencing cellular signaling pathways.
Anticancer Properties
Research has demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer properties. For instance, a related compound (referred to as 1a in several studies) has shown broad-spectrum anticancer activity against various tumor cell lines. The following table summarizes the IC50 values for different cancer cell lines:
Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
---|---|---|---|
A549 | 2.24 | Doxorubicin | 9.20 |
MCF-7 | 1.74 | Doxorubicin | 9.20 |
HepG2 | Not reported | Doxorubicin | 9.20 |
PC-3 | Not reported | Doxorubicin | 9.20 |
These results indicate that the compound has a potent inhibitory effect on cancer cell proliferation at low micromolar concentrations, suggesting its potential as a novel anticancer agent.
Induction of Apoptosis
Flow cytometric analyses have shown that the compound can significantly induce apoptosis in A549 lung cancer cells at concentrations ranging from 2.0 to 4.0 µM. The percentage of apoptotic cells was observed to be between 25.1% and 41.0%, compared to only 5.1% in the control group.
Case Study: In Vivo Efficacy
In vivo studies have indicated that similar pyrazolo[3,4-d]pyrimidine derivatives can reduce tumor volumes significantly in animal models. For example, one study reported that a derivative reduced tumor volume by more than 50% in mice inoculated with cancer cells.
Structure-Activity Relationship (SAR)
A detailed structure-activity relationship analysis has been conducted on various analogs of pyrazolo[3,4-d]pyrimidines. Modifications to the scaffold have led to variations in biological activity, highlighting the importance of specific substitutions for enhancing efficacy against cancer cells.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-4-(4-pyridin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN7/c22-17-6-4-16(5-7-17)14-29-21-18(13-26-29)20(24-15-25-21)28-11-9-27(10-12-28)19-3-1-2-8-23-19/h1-8,13,15H,9-12,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGMWODDOWUEWQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C3=NC=NC4=C3C=NN4CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.